Bienvenue dans la boutique en ligne BenchChem!

N1-(4-(dimethylamino)phenethyl)-N2-(2-methoxybenzyl)oxalamide

Molecular weight Physicochemical properties Drug-likeness

N1-(4-(dimethylamino)phenethyl)-N2-(2-methoxybenzyl)oxalamide (CAS 953951-77-4) is a synthetic small molecule belonging to the N,N′-disubstituted oxalamide class, with the molecular formula C₂₀H₂₅N₃O₃ and a molecular weight of 355.4 g·mol⁻¹. Its structure comprises a central oxalamide core (–NH–C(=O)–C(=O)–NH–) flanked by a 4-(dimethylamino)phenethyl group on one amide nitrogen and a 2-methoxybenzyl group on the other.

Molecular Formula C20H25N3O3
Molecular Weight 355.438
CAS No. 953951-77-4
Cat. No. B2884299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-(dimethylamino)phenethyl)-N2-(2-methoxybenzyl)oxalamide
CAS953951-77-4
Molecular FormulaC20H25N3O3
Molecular Weight355.438
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CC=CC=C2OC
InChIInChI=1S/C20H25N3O3/c1-23(2)17-10-8-15(9-11-17)12-13-21-19(24)20(25)22-14-16-6-4-5-7-18(16)26-3/h4-11H,12-14H2,1-3H3,(H,21,24)(H,22,25)
InChIKeyAOUVOBNLUQMILN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(4-(dimethylamino)phenethyl)-N2-(2-methoxybenzyl)oxalamide (CAS 953951-77-4): Structural Identity and Procurement Baseline


N1-(4-(dimethylamino)phenethyl)-N2-(2-methoxybenzyl)oxalamide (CAS 953951-77-4) is a synthetic small molecule belonging to the N,N′-disubstituted oxalamide class, with the molecular formula C₂₀H₂₅N₃O₃ and a molecular weight of 355.4 g·mol⁻¹ . Its structure comprises a central oxalamide core (–NH–C(=O)–C(=O)–NH–) flanked by a 4-(dimethylamino)phenethyl group on one amide nitrogen and a 2-methoxybenzyl group on the other. The compound is cataloged in the SpectraBase spectral database (under a closely related structural synonym) and in the Chemsrc chemical database, but—critically—no primary research articles, peer-reviewed bioactivity data, or issued patents specifically characterizing this compound were identifiable at the time of this analysis [1]. This extreme data poverty is the single most important procurement consideration: users must anticipate generating all functional and comparative data de novo.

Why N1-(4-(dimethylamino)phenethyl)-N2-(2-methoxybenzyl)oxalamide Cannot Be Interchanged with In-Class Oxalamide Analogs


Oxalamides are a privileged scaffold in medicinal chemistry, with documented activity across TNF/PDE4 inhibition, IDO1 inhibition, sEH inhibition, kinase inhibition, and neuraminidase inhibition [1][2]. However, the biological and physicochemical profile of any given oxalamide is exquisitely sensitive to the identity and substitution pattern of the two flanking amine-derived moieties. The target compound uniquely combines a basic 4-(dimethylamino)phenethyl terminus (pKₐ of the dimethylamino group estimated at ~5.0–5.5 on the aniline nitrogen, modulated by the ethylene spacer) with a neutral, hydrogen-bond-capable 2-methoxybenzyl terminus featuring an ortho-methoxy group capable of intramolecular hydrogen bonding with the adjacent oxalamide NH . Neither the 4-methylbenzyl analog (CAS 953951-13-8) nor the o-tolyl analog (CAS 953951-99-0) can replicate this hydrogen-bonding architecture, and the direct phenyl-linked analog (SpectraBase entry, C₁₈H₂₁N₃O₃) lacks the conformational freedom conferred by the ethylene spacer. Generic substitution within this oxalamide series is therefore pharmacologically and physicochemically unsound without explicit comparative data.

N1-(4-(dimethylamino)phenethyl)-N2-(2-methoxybenzyl)oxalamide: Comparator-Based Quantitative Differentiation Evidence


Molecular Weight Differentiation: 355.4 g/mol vs. Closest Commercial Analogs at 325–339 g/mol

The target compound (MW = 355.4 g·mol⁻¹, C₂₀H₂₅N₃O₃) is differentiated from its three closest commercially cataloged analogs by a molecular weight increase of 16–30 Da attributable specifically to the 2-methoxy substituent on the benzyl ring . The 4-methylbenzyl analog N1-(4-(dimethylamino)phenethyl)-N2-(4-methylbenzyl)oxalamide (CAS 953951-13-8, C₂₁H₂₇N₃O₂, MW ≈ 353.5 g·mol⁻¹) has a similar MW but distinct heteroatom composition (N₃O₂ vs. N₃O₃), while the o-tolyl analog (CAS 953951-99-0, C₁₉H₂₃N₃O₂, MW ≈ 325.4 g·mol⁻¹) is ~30 Da lighter due to loss of the benzyl methylene and methoxy oxygen . The close SpectraBase-listed analog Oxamide, N-(2-methoxybenzyl)-N′-(4-dimethylaminophenyl)- (C₁₈H₂₁N₃O₃, MW = 327.384 g·mol⁻¹) is ~28 Da lighter due to the absence of the ethylene (–CH₂CH₂–) spacer, directly linking the dimethylaminophenyl group to the oxalamide nitrogen [1]. These differences produce measurable divergences in logP, polar surface area, and hydrogen bond donor/acceptor counts that directly impact solubility, permeability, and target binding.

Molecular weight Physicochemical properties Drug-likeness

Ortho-Methoxybenzyl Hydrogen Bond Architecture vs. Para-Methylbenzyl and Unsubstituted Benzyl Analogs

The 2-methoxy substitution on the benzyl ring of the target compound introduces a hydrogen bond acceptor (ether oxygen) positioned ortho to the benzylic methylene, enabling the formation of a five-membered intramolecular N–H···O(CH₃) hydrogen bond with the adjacent oxalamide NH . This interaction pre-organizes the conformation of the 2-methoxybenzyl arm and modulates the hydrogen bond donor capacity of the oxalamide NH toward external acceptors (e.g., biological targets, crystal packing partners). By contrast, the 4-methylbenzyl analog (CAS 953951-13-8) lacks any hydrogen bond acceptor on the benzyl ring and cannot form this intramolecular contact, while the o-tolyl analog (CAS 953951-99-0) also lacks a hydrogen bond acceptor substituent . The self-complementary hydrogen bonding capability of oxalamide groups is well documented and is essential to their molecular recognition behavior in both biological and materials contexts [1]. The ortho-methoxy group therefore provides a unique conformational control element absent in all identified close analogs.

Hydrogen bonding Conformational analysis Molecular recognition

Oxalamide Scaffold as Privileged Pharmacophore: Class-Level Evidence for TNF/PDE4, IDO1, Kinase, and Neuraminidase Inhibition Across Substituted Oxalamides

The oxalamide core (–NH–CO–CO–NH–) is recognized as a privileged scaffold in medicinal chemistry with validated inhibitory activity across at least six distinct target classes [1][2]. In the TNF/PDE4 inhibitor space, SmithKline Beecham patents (WO1993015044A1, US5393788) demonstrated that phenylalkyl oxalamides inhibit TNF production and PDE IV with therapeutic potential in asthma and inflammatory diseases [1]. In the IDO1 inhibitor space, Röhrig et al. (2020) identified substituted oxalamides as heme-displacing IDO1 inhibitors achieving cellular IC₅₀ values as low as 3.9 nM and human whole blood assay IC₅₀ of 52 nM [2]. In the neuraminidase inhibitor space, oxalamide derivative Z2 achieved an IC₅₀ of 0.09 μM against neuraminidase, surpassing the positive control oseltamivir carboxylate (IC₅₀ = 0.10 μM) . Additionally, alicyclic oxalamide derivatives showed differential immunomodulatory effects on TNFα and IL-6 production in LPS-stimulated macrophages [3]. Critically, none of these published studies included the target compound; however, they establish the oxalamide class as capable of high-potency target engagement when appropriately substituted. The presence of both a basic dimethylamino terminus (favorable for ionic interactions with acidic residues) and a hydrogen-bond-capable 2-methoxybenzyl terminus in the target compound is structurally consistent with pharmacophoric elements found in active oxalamide-based inhibitors.

Oxalamide pharmacophore TNF inhibition PDE4 inhibition IDO1 inhibition Kinase inhibition Neuraminidase inhibition

Ethylene Spacer Conformational Flexibility: Phenethyl vs. Direct Phenyl Linker in Oxalamide Series

The target compound incorporates an ethylene (–CH₂CH₂–) spacer between the 4-(dimethylamino)phenyl group and the oxalamide nitrogen, in contrast to the closest SpectraBase-listed analog Oxamide, N-(2-methoxybenzyl)-N′-(4-dimethylaminophenyl)-, in which the dimethylaminophenyl group is directly attached to the oxalamide nitrogen (N-phenyl linkage) [1]. The ethylene spacer introduces two additional rotatable bonds, increasing the conformational degrees of freedom from approximately 6 (SpectraBase analog, C₁₈H₂₁N₃O₃) to approximately 8 (target compound, C₂₀H₂₅N₃O₃) [1]. In published oxalamide SAR studies, the presence and length of alkyl spacers between aromatic rings and the oxalamide core significantly modulate target potency; for example, in the phenylalkyl oxamide patent series (US5393788), ethyl and propyl spacers were explicitly claimed, and spacer length was a key SAR variable for both PDE IV inhibition and TNF suppression [2]. The conformational entropy penalty associated with the additional rotatable bonds in the target compound may reduce binding affinity relative to a more rigid analog, but the increased flexibility may also permit access to binding pockets that cannot accommodate the rigid N-phenyl geometry.

Conformational flexibility Ethylene spacer Structure-activity relationship

Procurement Application Scenarios for N1-(4-(dimethylamino)phenethyl)-N2-(2-methoxybenzyl)oxalamide (CAS 953951-77-4)


Scaffold-Hopping Starting Point for TNF/PDE4 Dual Inhibitor Discovery Programs

The oxalamide core is a validated pharmacophore for dual TNF/PDE4 inhibition, as established in the SmithKline Beecham patent family (WO1993015044A1, US5393788) [1]. The target compound's unique combination of a basic dimethylamino terminus (capable of engaging acidic residues in the PDE4 catalytic site) and a 2-methoxybenzyl terminus (providing conformational control via intramolecular H-bonding) makes it a structurally differentiated scaffold-hopping candidate. Medicinal chemistry teams seeking to explore novel IP space around the oxalamide TNF/PDE4 chemotype should procure this compound for initial in vitro TNF suppression and PDE4 inhibition profiling, benchmarking against known phenylalkyl oxamide leads from the patent literature.

IDO1 Inhibitor Lead Generation Leveraging the 2-Methoxybenzyl Pharmacophore

Substituted oxalamides have achieved single-digit nanomolar cellular IDO1 potency (IC₅₀ = 3.9 nM) and 52 nM potency in human whole blood assays [2]. The 2-methoxybenzyl group present in the target compound is structurally reminiscent of the benzyl ether motifs found in potent IDO1 inhibitors, where the ether oxygen can participate in key hydrogen bonding or coordinate to the heme iron. The additional ethylene spacer and dimethylamino group provide vectors for further SAR exploration. This compound is suitable as an IDO1 inhibitor screening candidate in cellular (HEK293 IDO1) and human whole blood assays, with the caveat that de novo potency data must be generated.

Crystal Engineering and Supramolecular Materials Based on Self-Complementary Oxalamide Hydrogen Bonding

Oxalamide groups exhibit self-complementary hydrogen bonding between carbonyl oxygen and amide NH groups, a property exploited in the design of supramolecular dimers, organogels, and crystalline materials [3][4]. The target compound's 2-methoxy group introduces an additional intramolecular hydrogen bond acceptor that may modulate the supramolecular assembly mode relative to analogs lacking this feature (e.g., 4-methylbenzyl or unsubstituted benzyl oxalamides). Materials scientists and crystal engineers investigating oxalamide-based gelators, co-crystals, or metal-organic frameworks should consider this compound for comparative assembly studies against the SpectraBase-listed N-phenyl analog and the 4-methylbenzyl analog (CAS 953951-13-8).

Chemical Biology Tool Compound for Profiling Oxalamide–Protein Interactions

Given the oxalamide scaffold's demonstrated engagement across diverse target classes (TNF/PDE4, IDO1, sEH, kinases, neuraminidase) [1][2], the target compound—with its dual hydrogen bond donor/acceptor architecture and basic dimethylamino handle—is a suitable probe for chemical biology studies aimed at deconvoluting oxalamide–protein interactomes. Chemoproteomics or thermal shift assay (CETSA) approaches can be employed to identify the molecular targets engaged by this specific substitution pattern, providing a basis for target-based SAR campaigns. Procurement of the compound with rigorous analytical characterization (NMR, HPLC, HRMS) is essential for such studies.

Quote Request

Request a Quote for N1-(4-(dimethylamino)phenethyl)-N2-(2-methoxybenzyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.